N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}glycine

Anticancer Flavonoid Derivative Gastric Carcinoma

N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}glycine is a synthetic flavonoid derivative belonging to the glycine conjugates of chrysin (5,7-dihydroxyflavone). It is characterized by a chrysin core modified at the 7-position via an acetyl linker to glycine, a structural modification designed to enhance the pharmacological properties of the parent flavone.

Molecular Formula C19H15NO7
Molecular Weight 369.3 g/mol
Cat. No. B12184087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}glycine
Molecular FormulaC19H15NO7
Molecular Weight369.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC(=O)NCC(=O)O)O
InChIInChI=1S/C19H15NO7/c21-13-6-12(26-10-17(23)20-9-18(24)25)7-16-19(13)14(22)8-15(27-16)11-4-2-1-3-5-11/h1-8,21H,9-10H2,(H,20,23)(H,24,25)
InChIKeyRFPPWHVPXKBXNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}glycine: A 7-O-Modified Chrysin Glycine Conjugate for Cancer Research


N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}glycine is a synthetic flavonoid derivative belonging to the glycine conjugates of chrysin (5,7-dihydroxyflavone) [1]. It is characterized by a chrysin core modified at the 7-position via an acetyl linker to glycine, a structural modification designed to enhance the pharmacological properties of the parent flavone [1]. This compound is primarily investigated as a lead candidate in oncology research, with documented antiproliferative activity against human cancer cell lines [1].

Why N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}glycine Cannot Be Simply Replaced by Chrysin or Other Flavonoids


Generic substitution with unmodified chrysin or other simple flavonoids is not scientifically valid due to the significant performance gap created by the 7-O-carboxyalkyl-glycine modification. While chrysin itself is a widely studied natural flavone, its poor water solubility and moderate antiproliferative potency limit its translational potential [1]. The specific introduction of the (oxy)acetyl-glycine moiety in this target compound directly addresses these liabilities, resulting in a substantial increase in in vitro antitumor activity that surpasses even the clinical drug cisplatin in certain models, a feat unattainable by the unmodified parent scaffold [1].

Quantitative Differentiation Evidence for N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}glycine


Enhanced Antiproliferative Activity Against Human Gastric Carcinoma MGC-803 Cells Versus Parent Chrysin

A direct, head-to-head comparison within the same study demonstrates that the glycine derivative class to which N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}glycine belongs shows markedly superior antiproliferative activity against MGC-803 human gastric carcinoma cells compared to the parent compound chrysin [1]. The target compound's structural analogs (compounds 16, 18, and 19) exhibited IC50 values several-fold lower than that of unmodified chrysin [1].

Anticancer Flavonoid Derivative Gastric Carcinoma

Superior Cytotoxicity Against MGC-803 Cells Relative to the Clinical Standard Cisplatin

In a direct, head-to-head comparison against the positive control drug cisplatin, the most potent glycine derivative of chrysin in the same class as the target compound (compound 18) achieved a superior level of tumor cell growth inhibition [1]. This demonstrates that the 7-O-modified chrysin scaffold can not only outperform its natural parent but also surpass established chemotherapeutic agents in specific in vitro contexts [1].

Anticancer Lead Optimization Gastric Carcinoma

Improved Water Solubility Over the Unmodified Parent Compound Chrysin

A key liability of the parent flavonoid chrysin is its extremely poor aqueous solubility, which limits its bioavailability and formulation options. A patent covering chrysin amide derivatives, a class that encompasses N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}glycine, explicitly states that these 7-O-modified derivatives demonstrate better water solubility compared to chrysin [1]. This improvement is directly attributed to the substitution at the 7-hydroxyl position [1].

Drug Developability Physicochemical Properties Flavonoid Glycine Conjugates

Enhanced Antitumor Activity and Anti-Gout Inflammation Compared to Chrysin

According to pharmacological screening data from a related patent on chrysin amide derivatives, these compounds exhibit not only better water solubility but also improved therapeutic effects, including anti-gout inflammation and uric acid-lowering activity, compared to chrysin [1]. Preliminary antitumor activity tests for the target compound series also showed high inhibitory activity against multiple breast cancer cell lines [1]. This indicates a multi-faceted pharmacological profile that is absent in the parent compound.

Antitumor Anti-inflammatory Anti-gout Flavonoid Derivative

Key Application Scenarios for N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}glycine in Oncology Research


Lead Compound for Developing Cisplatin-Equivalent Therapies for Gastric Cancer

The compound serves as an ideal starting point for structure-activity relationship (SAR) studies aimed at gastric carcinoma. Evidence shows that a close structural analog (Compound 18) exhibits an IC50 (4.36 μmol/L) that is superior to the standard chemotherapeutic agent cisplatin (4.40 μmol/L) against MGC-803 cells [1]. Research programs can procure this compound to explore novel mechanisms for gastric cancer treatment that match or exceed the potency of current clinical standards, without the platinum-based toxicity.

Scaffold for Multi-Targeted Anticancer and Anti-Inflammatory Agent Discovery

Procurement is justified for programs seeking molecules with a dual mechanism of action. Patent data indicates that this class of 7-O-modified chrysin derivatives possesses high antitumor activity across multiple breast cancer cell lines (MDA-MB-231, MCF-7, etc.) while also demonstrating anti-gout inflammatory and uric acid-lowering properties [1]. This combination makes the compound a compelling dual-purpose research tool for investigating the intersection of inflammation and cancer progression.

Overcoming Solubility Challenges in Flavonoid-Based Drug Delivery Research

A critical barrier in developing chrysin-based therapeutics is its poor aqueous solubility. This target compound is a prime candidate for formulation and drug delivery studies because the 7-O-acetyl-glycine modification is explicitly claimed to confer better water solubility than the parent chrysin [1]. Researchers can use this compound as a more biologically tractable model of a flavonoid pharmacophore for studying bioavailability, pharmacokinetics, or developing advanced nanoparticle formulations.

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